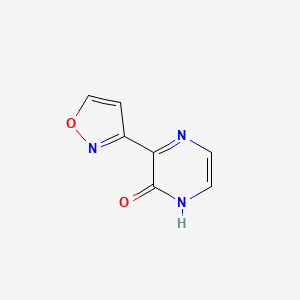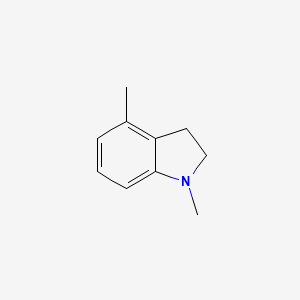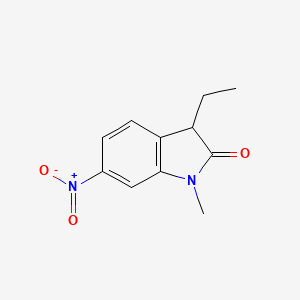
3-(Isoxazol-3-yl)pyrazin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isoxazol-3-yl)pyrazin-2-ol is a heterocyclic compound that features both an isoxazole and a pyrazine ring. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both isoxazole and pyrazine rings in a single molecule makes this compound a compound of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with alkynes to form the isoxazole ring . The pyrazine ring can then be introduced through various condensation reactions involving appropriate precursors .
Industrial Production Methods: Industrial production of 3-(Isoxazol-3-yl)pyrazin-2-ol may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Isoxazol-3-yl)pyrazin-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the isoxazole or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Isoxazol-3-yl)pyrazin-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Isoxazol-3-yl)pyrazin-2-ol involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s .
Vergleich Mit ähnlichen Verbindungen
Isoxazole Derivatives: Compounds like 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione.
Pyrazine Derivatives: Compounds such as 2,3-dimethylpyrazine.
Uniqueness: 3-(Isoxazol-3-yl)pyrazin-2-ol is unique due to the combination of the isoxazole and pyrazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential therapeutic applications that are not observed in simpler isoxazole or pyrazine derivatives .
Eigenschaften
Molekularformel |
C7H5N3O2 |
|---|---|
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
3-(1,2-oxazol-3-yl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H5N3O2/c11-7-6(8-2-3-9-7)5-1-4-12-10-5/h1-4H,(H,9,11) |
InChI-Schlüssel |
RPXKVCATQHGXTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CON=C1C2=NC=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)









![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13115624.png)

